molecular formula C12H22N2O3 B12981937 tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate

tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate

Cat. No.: B12981937
M. Wt: 242.31 g/mol
InChI Key: GPVKWSUBGIWKFO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 1-hydroxycyclopropane. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile . The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution reactions can yield a variety of piperazine derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group and tert-butyl group contribute to the compound’s overall pharmacokinetic properties, enhancing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate is unique due to the presence of the 1-hydroxycyclopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxycyclopropyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-6-13-8-9(14)12(16)4-5-12/h9,13,16H,4-8H2,1-3H3

InChI Key

GPVKWSUBGIWKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2(CC2)O

Origin of Product

United States

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